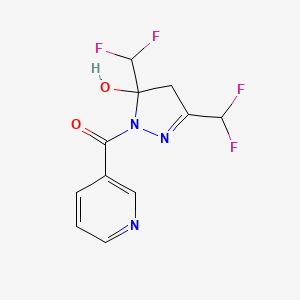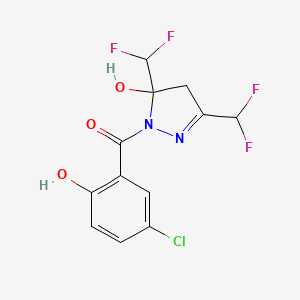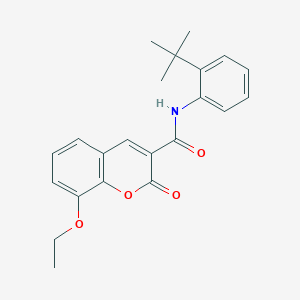![molecular formula C19H13ClF3NO4 B4266288 N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266288.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as CTC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of chromene derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including NF-κB and MAPK pathways. N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the activity of viral polymerases.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the progression of cancer and inflammation. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Moreover, N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. Moreover, further studies are needed to elucidate the exact mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide and its potential use in the treatment of various diseases. Additionally, the development of N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to inhibit the expression of inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. Moreover, N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the replication of several viruses, including hepatitis B and C viruses.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO4/c1-2-27-15-5-3-4-10-8-12(18(26)28-16(10)15)17(25)24-11-6-7-14(20)13(9-11)19(21,22)23/h3-9H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKYWVIMOWIPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266207.png)
![4-ethoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4266212.png)
![2-[(4-ethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4266220.png)
![methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266222.png)
![6-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4266225.png)

![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266245.png)

![3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B4266276.png)


